2-(4-Fluorophenyl)cyclohexanol

Descripción general

Descripción

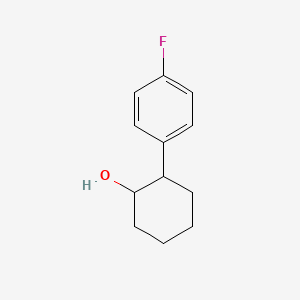

2-(4-Fluorophenyl)cyclohexanol is an organic compound with the molecular formula C12H15FO It is a secondary alcohol where the hydroxyl group is attached to a cyclohexane ring, which is further substituted with a 4-fluorophenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)cyclohexanol typically involves the following steps:

Grignard Reaction: The preparation begins with the formation of a Grignard reagent from 4-fluorobromobenzene and magnesium in anhydrous ether. This reagent is then reacted with cyclohexanone to form the desired product.

Reduction: Another method involves the reduction of 2-(4-fluorophenyl)cyclohexanone using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Fluorophenyl)cyclohexanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-(4-fluorophenyl)cyclohexanone using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can be further reduced to form 2-(4-fluorophenyl)cyclohexane using strong reducing agents.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Thionyl chloride in pyridine, phosphorus tribromide in dichloromethane.

Major Products Formed

Oxidation: 2-(4-Fluorophenyl)cyclohexanone.

Reduction: 2-(4-Fluorophenyl)cyclohexane.

Substitution: Various substituted cyclohexane derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-(4-Fluorophenyl)cyclohexanol is being explored for its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer. The compound's ability to interact with various biological macromolecules suggests it may modulate biochemical pathways effectively.

- Therapeutic Potential : Studies have indicated that compounds with similar structures exhibit anticancer activities, with some derivatives demonstrating significant cytotoxic effects on tumor cells. Research continues to evaluate the efficacy of this compound in preclinical models.

Research indicates that this compound may exhibit various biological activities:

Study on Anticancer Activity

A comparative analysis of quinoxaline derivatives revealed that specific structural features significantly enhance biological activity against cancer cells. While this compound was not directly tested, the findings underscore the importance of molecular structure in determining therapeutic efficacy.

Cholesterol-Lowering Efficacy

Research on structurally similar compounds highlighted their potential to lower cholesterol levels effectively. This suggests that this compound may also possess beneficial cardiovascular properties, warranting further investigation.

Mecanismo De Acción

The mechanism of action of 2-(4-Fluorophenyl)cyclohexanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the fluorophenyl group can interact with hydrophobic regions of proteins, influencing their activity.

Comparación Con Compuestos Similares

Similar Compounds

Cyclohexanol: A simpler analog without the fluorophenyl group.

2-Phenylcyclohexanol: Similar structure but without the fluorine atom.

4-Fluorophenylmethanol: Contains the fluorophenyl group but lacks the cyclohexane ring.

Uniqueness

2-(4-Fluorophenyl)cyclohexanol is unique due to the presence of both the cyclohexane ring and the fluorophenyl group. This combination imparts distinct chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets, making it valuable for various applications.

Actividad Biológica

2-(4-Fluorophenyl)cyclohexanol, a derivative of cyclohexanol, has garnered attention in pharmacological research due to its potential biological activities. This compound, with the molecular formula C₁₂H₁₅FO, is primarily investigated for its anti-inflammatory and analgesic properties, among other biological effects. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula: C₁₂H₁₅FO

- CAS Number: 20487437

- Structure: The compound features a cyclohexanol backbone with a para-fluorophenyl substituent.

The biological activity of this compound is attributed to its ability to interact with various biological targets. The presence of the hydroxyl group allows for hydrogen bonding with macromolecules, which can influence their structural conformation and function. Additionally, the fluorophenyl group may engage with hydrophobic pockets in proteins, modulating their activity and affecting biochemical pathways involved in inflammation and pain perception.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. These cytokines are critical mediators in inflammatory responses, suggesting that this compound could be beneficial in treating inflammatory conditions .

2. Analgesic Effects

The analgesic potential of this compound has been explored through various animal models. It has been observed to reduce nociceptive responses in rodent models when subjected to inflammatory pain stimuli. The mechanism appears to involve modulation of pain pathways, potentially through interactions with receptors involved in nociception .

Table 1: Summary of Biological Activities

Case Study: Analgesic Efficacy in Rodent Models

In a controlled study involving rats subjected to inflammatory pain via complete Freund's adjuvant (CFA), administration of this compound resulted in a statistically significant decrease in mechanical hyperalgesia compared to control groups. This suggests that the compound effectively mitigates pain associated with inflammation, supporting its potential as an analgesic agent .

Future Directions and Applications

The ongoing research into this compound emphasizes its role as a precursor for developing new therapeutic agents targeting inflammatory and pain pathways. Its unique chemical structure offers opportunities for further modifications that may enhance its efficacy and reduce potential side effects.

Potential Applications:

- Development of anti-inflammatory drugs.

- Formulation of analgesics for chronic pain management.

- Exploration as a neuroprotective agent in neurological disorders.

Propiedades

IUPAC Name |

2-(4-fluorophenyl)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h5-8,11-12,14H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOONSTDBFNVLTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C2=CC=C(C=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.